4-methoxy-N-(4-methyl-5-(piperidine-1-carbonyl)thiazol-2-yl)benzenesulfonamide
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Overview
Description
BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- is a complex organic compound with a unique structure that includes a benzenesulfonamide core, a methoxy group, and a thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe thiazolyl moiety is then introduced through a series of cyclization and rearrangement reactions involving chloroacetamide derivatives and ammonium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- involves its interaction with specific molecular targets, such as carbonic anhydrase IX. This enzyme is involved in regulating pH in tumor cells, and its inhibition can disrupt the metabolic processes of cancer cells, leading to reduced proliferation and increased apoptosis . The compound’s thiazolyl moiety plays a crucial role in binding to the enzyme’s active site, enhancing its inhibitory effect.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-ethyl-4-methyl-: Similar structure but with an ethyl group instead of the thiazolyl moiety.
4-Methoxy-N-(4-methylbenzyl)benzenesulfonamide: Similar structure but with a methylbenzyl group instead of the thiazolyl moiety.
Uniqueness
BENZENESULFONAMIDE, 4-METHOXY-N-[4-METHYL-5-(1-PIPERIDINYLCARBONYL)-2-THIAZOLYL]- is unique due to its combination of a benzenesulfonamide core, a methoxy group, and a thiazolyl moiety
Properties
Molecular Formula |
C17H21N3O4S2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-methyl-5-(piperidine-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H21N3O4S2/c1-12-15(16(21)20-10-4-3-5-11-20)25-17(18-12)19-26(22,23)14-8-6-13(24-2)7-9-14/h6-9H,3-5,10-11H2,1-2H3,(H,18,19) |
InChI Key |
BAHPFBJYGJBINX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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